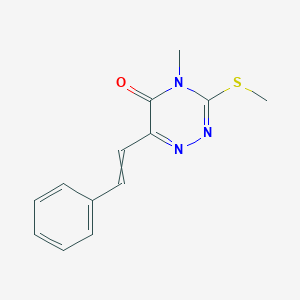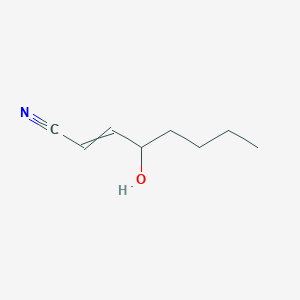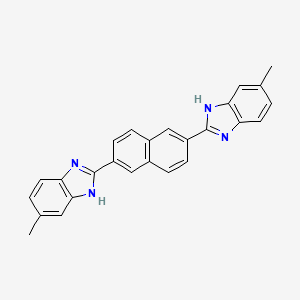
2,2'-(Naphthalene-2,6-diyl)bis(6-methyl-1H-benzimidazole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are structurally related to purines, which are essential components of DNA and RNA. This particular compound features a benzimidazole core with a naphthalene moiety, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives. One common method is the reaction of o-phenylenediamine with 2,6-naphthalenedicarboxylic acid under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid as catalysts and heating to temperatures around 150-200°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes to increase yield and reduce reaction times. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization process and improve the overall efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Applications De Recherche Scientifique
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of corrosion inhibitors and as a component in the synthesis of advanced materials
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and RNA, interfering with their replication and transcription processes. This binding can inhibit the growth of microorganisms and cancer cells. The compound may also interact with enzymes and proteins, disrupting their normal functions and leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole compound without the naphthalene moiety.
2-Methylbenzimidazole: A benzimidazole derivative with a methyl group at the 2-position.
2,6-Dimethylbenzimidazole: A benzimidazole derivative with methyl groups at the 2- and 6-positions.
Uniqueness
1H-Benzimidazole, 2,2’-(2,6-naphthalenediyl)bis[5-methyl- is unique due to the presence of the naphthalene moiety, which enhances its chemical stability and biological activity. This structural feature allows it to interact more effectively with biological targets and makes it a valuable compound for various applications .
Propriétés
Numéro CAS |
91452-87-8 |
|---|---|
Formule moléculaire |
C26H20N4 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
6-methyl-2-[6-(6-methyl-1H-benzimidazol-2-yl)naphthalen-2-yl]-1H-benzimidazole |
InChI |
InChI=1S/C26H20N4/c1-15-3-9-21-23(11-15)29-25(27-21)19-7-5-18-14-20(8-6-17(18)13-19)26-28-22-10-4-16(2)12-24(22)30-26/h3-14H,1-2H3,(H,27,29)(H,28,30) |
Clé InChI |
WDQHPVTYIONEAC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N2)C3=CC4=C(C=C3)C=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


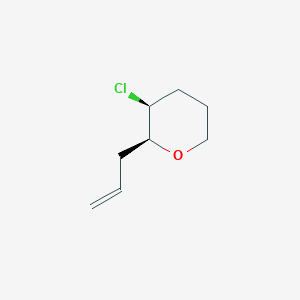
![5-Bromo-4-[(oxiran-2-yl)methyl]-2H-1,3-benzodioxole](/img/structure/B14353609.png)
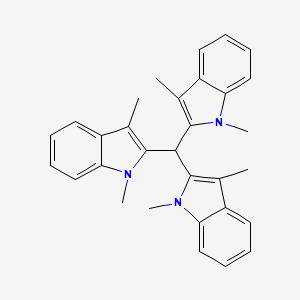

![2,2'-[Ethane-1,2-diylbis(butylazanediyl)]dibenzoic acid](/img/structure/B14353624.png)
![L-Proline, 1-[N-[4-(benzoylamino)-3-oxo-5-phenylpentyl]-L-alanyl]-, (S)-](/img/structure/B14353627.png)
![(1-Azabicyclo[2.2.2]octan-2-yl)(morpholin-4-yl)methanone](/img/structure/B14353640.png)
![1-[4-(Benzyloxy)cyclohexyl]-2-diazonioethen-1-olate](/img/structure/B14353650.png)
